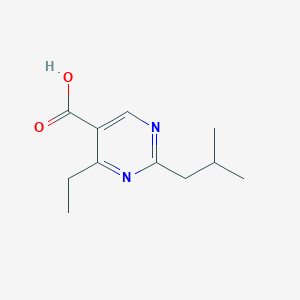

4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid

Description

4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5, an ethyl substituent at position 4, and an isobutyl group at position 2 of the pyrimidine ring. Pyrimidine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

4-ethyl-2-(2-methylpropyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-4-9-8(11(14)15)6-12-10(13-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

PDVFCPBBDFTOKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes and amines followed by cyclization reactions. One common method involves the reaction of ethyl acetoacetate with isobutylamine in the presence of a base, followed by cyclization with formamide under acidic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent groups, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison based on substituent positions, molecular weight, and functional groups.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., trifluoromethyl): Increase electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitutions . Amino/Thio Groups: Improve hydrogen-bonding capacity, critical for target binding in enzyme inhibition .

Molecular Weight and Lipophilicity: Ethyl ester derivatives (e.g., CAS 304693-64-9) exhibit higher lipophilicity (logP ~2.1) compared to carboxylic acid analogs, influencing membrane permeability . Amino-substituted variants (e.g., CAS 771-81-3) have lower molecular weights, favoring renal clearance .

Synthetic Accessibility :

- Ethyl esters (e.g., CAS 720-01-4) are typically synthesized via esterification of carboxylic acids under acidic conditions, while chloro derivatives (e.g., CAS 89581-58-8) require halogenation reagents like POCl₃ .

Biological Activity

4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrimidine derivatives that have been investigated for various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 220.27 g/mol. Its structure consists of a pyrimidine ring substituted with ethyl and isobutyl groups, along with a carboxylic acid functional group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 89640-83-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to inhibit certain phospholipase enzymes, which play a critical role in lipid metabolism and cell signaling pathways. This inhibition can lead to reduced production of inflammatory mediators and potentially lower the risk of chronic diseases associated with inflammation.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of pyrimidine derivatives, including this compound. The presence of the carboxylic acid group is essential for activity, as it enhances solubility and facilitates interaction with target proteins. Substituents on the pyrimidine ring also influence potency and selectivity towards specific biological targets.

Key Findings from SAR Studies:

- Substituent Effects : Variations in the ethyl and isobutyl groups have shown to modulate lipophilicity and receptor binding affinity.

- Potency : Compounds with optimized substituents demonstrated significantly improved inhibitory activity against phospholipases compared to unsubstituted analogs.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. In vitro studies have revealed that this compound can induce apoptosis in cancer cells by activating caspase pathways.

Case Study:

A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM. The compound triggered apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.

Research Findings:

In a murine model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.